molecular formula C14H26BNO2 B14788981 2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine

2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine

Cat. No.: B14788981
M. Wt: 251.17 g/mol
InChI Key: UXOSNRCNFXNKSR-GDQZSGTLSA-N
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Description

2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]propan-1-amine is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine typically involves multiple steps, starting with the preparation of the tricyclic boron-containing core. This core can be synthesized through a series of reactions involving boron reagents and organic precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine involves its interaction with specific molecular targets. The boron atom within the tricyclic structure can form unique interactions with other molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine lies in its specific combination of a boron-containing tricyclic structure with a 2-methyl-1-propan-1-amine moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H26BNO2

Molecular Weight

251.17 g/mol

IUPAC Name

2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine

InChI

InChI=1S/C14H26BNO2/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15/h8-12H,6-7,16H2,1-5H3/t9?,10?,11?,12?,14-/m0/s1

InChI Key

UXOSNRCNFXNKSR-GDQZSGTLSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(C(C)C)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N

Origin of Product

United States

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